2-aminobutanedioic Acid Hydrochloride
Overview
Description
2-aminobutanedioic acid hydrochloride, also known as aspartic acid hydrochloride, is an amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular formula of C4H7NO4·HCl. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-aminobutanedioic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions . Another method includes the ammoniation of 2-aminobutyronitrile, followed by hydrolysis to obtain the desired product . These methods typically involve mild reaction conditions and are environmentally friendly.
Industrial Production Methods
Industrial production of this compound often utilizes biotransformation and chemical synthesis techniques. The biotransformation method leverages the optical selectivity of enzymes to produce high-purity L-2-aminobutyric acid, which is then converted to the hydrochloride salt through esterification and ammonolysis . This process is cost-effective and yields high-purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-aminobutanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Acid chlorides, anhydrides, and amines.
Major Products Formed
The major products formed from these reactions include oxo compounds, alcohols, and various amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-aminobutanedioic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the biosynthesis of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-aminobutanedioic acid hydrochloride involves its role as a precursor in various biochemical pathways. It participates in the synthesis of proteins by incorporating into peptide chains during translation. Additionally, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-aminobutanedioic acid hydrochloride include:
L-glutamic acid: Another amino acid with similar structural features and functions.
L-aspartic acid: A closely related compound with similar biochemical roles.
Uniqueness
What sets this compound apart from these similar compounds is its specific role in the synthesis of certain pharmaceuticals and its unique chemical reactivity, which makes it a valuable intermediate in various industrial processes .
Properties
IUPAC Name |
2-aminobutanedioic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMPBALQYTJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432507 | |
Record name | Aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-75-5, 17585-59-0 | |
Record name | Aspartic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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